3-(n-Pentylthio)phenethyl alcohol
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Overview
Description
3-(n-Pentylthio)phenethyl alcohol is an organic compound with the molecular formula C13H20OS It features a phenethyl alcohol structure with a pentylthio group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(n-Pentylthio)phenethyl alcohol can be achieved through several methods. One common approach involves the reaction of 3-bromophenethyl alcohol with n-pentylthiol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the use of a Grignard reagent. In this approach, 3-bromophenethyl alcohol is first converted to the corresponding Grignard reagent by reacting with magnesium in anhydrous ether. The Grignard reagent is then treated with n-pentylthiol to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(n-Pentylthio)phenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 3-(n-pentylthio)phenyl ketone or aldehyde.
Reduction: Formation of 3-(n-pentylthio)phenethyl alkane.
Substitution: Formation of substituted derivatives on the phenyl ring.
Scientific Research Applications
3-(n-Pentylthio)phenethyl alcohol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(n-Pentylthio)phenethyl alcohol involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. The compound may also interfere with protein synthesis and DNA replication in microorganisms, contributing to its bactericidal effects.
Comparison with Similar Compounds
Similar Compounds
Phenethyl alcohol: A simpler analog without the pentylthio group, known for its antimicrobial properties.
3-(n-Pentylthio)phenol: Similar structure but with a hydroxyl group directly attached to the phenyl ring instead of the phenethyl alcohol moiety.
Uniqueness
3-(n-Pentylthio)phenethyl alcohol is unique due to the presence of both the phenethyl alcohol and pentylthio groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-pentylsulfanylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-2-3-4-10-15-13-7-5-6-12(11-13)8-9-14/h5-7,11,14H,2-4,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIRWCDBIRGXEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=CC=CC(=C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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